Cardanol

Catalog No.
S3712495
CAS No.
37330-39-5
M.F
C21H30O
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardanol

CAS Number

37330-39-5

Product Name

Cardanol

IUPAC Name

3-pentadeca-8,11,14-trienylphenol

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2

InChI Key

JOLVYUIAMRUBRK-UHFFFAOYSA-N

SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O

Isomeric SMILES

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O

Cardanol is a natural phenolic compound derived from cashew nut shell liquid, a byproduct of the cashew industry. It is primarily composed of meta-alkyl phenols with varying degrees of unsaturation in their aliphatic side chains, making it a unique renewable resource. Cardanol is characterized by its yellowish liquid form and consists of approximately 8.4% saturated chains, 48.5% monoolefinic, 16.8% diolefinic, and 29.3% triolefinic chains . Its structure includes a long aliphatic chain attached to a phenolic ring, which contributes to its chemical reactivity and potential applications in various fields, including materials science and biochemistry.

Cardanol is a naturally occurring phenol derived from cashew nut shell liquid (CNSL) []. CNSL is a byproduct of cashew nut processing, making cardanol a renewable resource. The unique chemical structure of cardanol, with a phenolic hydroxyl group attached to a long, unsaturated hydrocarbon chain, gives it a variety of properties that are attractive for scientific research []. Here are some areas of scientific exploration for cardanol:

Bio-based Polymers and Additives

Cardanol can be used as a starting material for the development of bio-based polymers and additives []. Researchers are exploring its use in the synthesis of epoxy resins, polyurethanes, and polyamides []. These bio-based alternatives offer potential environmental benefits compared to traditional petroleum-based polymers.

Rubber Processing

Cardanol shows promise as a renewable substitute for petroleum-derived components in rubber processing []. Studies have investigated its effectiveness as a plasticizer, co-activator, antioxidant, and accelerator in various rubber types []. Replacing petroleum-based additives with cardanol could contribute to a more sustainable rubber industry.

Functionalization for Specific Applications

Cardanol's reactive functional groups (phenolic hydroxyl, aromatic ring, and unsaturation) allow for chemical modifications to tailor its properties for specific applications []. Research is ongoing in areas like flame retardants, lubricants, and corrosion inhibitors, all aiming to utilize cardanol's unique characteristics for developing novel materials.

Due to its reactive double bonds and hydroxyl group. Notable reactions include:

  • Polymerization: Cardanol can polymerize under acidic conditions, producing complex structures that can be used in various applications such as coatings and adhesives .
  • Ene Reaction: Cardanol reacts with diethyl azodicarboxylate through an ene reaction, which can be performed without a catalyst and shows potential for producing novel derivatives .
  • Epoxidation: The unsaturated bonds in cardanol can be epoxidized using various reagents, yielding epoxy compounds suitable for further polymerization and crosslinking .

Cardanol exhibits several biological activities that have garnered interest for potential health benefits. Research indicates that cardanol possesses antioxidant properties, which may help in combating oxidative stress. Additionally, it has shown antibacterial activity against various pathogens, making it a candidate for developing natural antimicrobial agents. Its biodegradable nature also makes it an environmentally friendly alternative to synthetic compounds.

Cardanol can be synthesized through several methods:

  • Extraction from Cashew Nut Shell Liquid: The primary source of cardanol is the distillation of cashew nut shell liquid, which involves thermal treatment followed by distillation to isolate cardanol .
  • Chemical Transformations: Various synthetic routes utilize cardanol as a starting material to produce derivatives such as hexane-1,6-diols through hydrogenation and oxidation processes .
  • Functionalization Reactions: Cardanol can undergo functionalization reactions like thiol-ene coupling and allylation to create more complex molecules with enhanced properties for specific applications .

Cardanol's unique properties make it suitable for diverse applications:

  • Polymer Production: Due to its reactivity, cardanol is used to synthesize bio-based polymers and resins that are non-toxic and environmentally sustainable.
  • Coatings and Adhesives: Its polymerization capabilities allow for the development of durable coatings and adhesives with excellent performance characteristics.
  • Surfactants and Lubricants: Cardanol derivatives are being explored as potential surfactants and lubricants due to their favorable chemical properties .

Interaction studies involving cardanol focus on its compatibility with other materials in formulations. For instance, research has shown that cardanol-based polymers exhibit good adhesion properties when combined with natural rubber, enhancing the mechanical performance of composite materials . Additionally, studies on the interactions between cardanol derivatives and various catalysts have revealed insights into optimizing reaction conditions for better yields in chemical transformations.

Cardanol shares similarities with several other phenolic compounds derived from natural sources. Here are some notable examples:

CompoundSourceKey Features
CardolCashew nut shell liquidSimilar structure to cardanol but with different unsaturation levels.
Anacardic AcidCashew nut shell liquidContains both phenolic and fatty acid components; used in similar applications.
Gallic AcidVarious plantsExhibits strong antioxidant properties; used in food preservation.
EugenolClove oilKnown for its antiseptic properties; used in dental care products.

Uniqueness of Cardanol

What sets cardanol apart from these compounds is its specific combination of structural features—particularly the long aliphatic chain attached to the phenolic ring—which enhances its reactivity and suitability for creating bio-based materials. Its renewable nature and biodegradability further emphasize its potential as an environmentally friendly alternative in various industrial applications.

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

298.229665576 g/mol

Monoisotopic Mass

298.229665576 g/mol

Heavy Atom Count

22

UNII

9H1349HESU

Wikipedia

Cardanol triene

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl phenols and derivatives [PK1501]

Dates

Modify: 2024-04-14

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